molecular formula C30H46O5 B198537 Quinovic acid CAS No. 465-74-7

Quinovic acid

Cat. No.: B198537
CAS No.: 465-74-7
M. Wt: 486.7 g/mol
InChI Key: OJUYFGQEMPENCE-DPKHZRJYSA-N
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Description

Quinovic acid is a naturally occurring triterpenoid compound predominantly found in the bark of various plant species, such as those belonging to the Rubiaceae family. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Quinovic acid interacts with various biomolecules in biochemical reactions. For instance, it has been found to induce apoptosis in cancer cells by activating caspases 3 and 8, as well as PARP cleavage . It also upregulates mRNA and protein levels of death receptor 5 (DR5) . These interactions suggest that this compound plays a significant role in cell death pathways.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to strongly suppress the growth and viability of human breast and lung cancer cells . Interestingly, this compound does not inhibit the growth and viability of non-tumorigenic breast cells , suggesting a degree of selectivity in its cellular effects.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces cell death, which is associated with the activation of caspases 3 and 8, as well as PARP cleavage . It also upregulates the mRNA and protein levels of DR5 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, this compound has been shown to exhibit significant cytotoxic effects against all cancerous cells, and these effects increase with the duration of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that this compound glycosides purified fraction (QAPF) from Uncaria tomentosa reduced nociceptive and inflammatory events in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinovic acid can be extracted from plant sources through a series of solvent extraction and purification steps. Typically, the plant material is macerated in a methanol-chloroform solution to obtain a crude extract. This extract is then subjected to further purification using solvents like ethyl acetate .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by chromatographic techniques to isolate and purify the compound. Advanced methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinovic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Quinovic acid is unique due to its diverse biological activities and its presence in various plant species. Similar compounds include:

This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYFGQEMPENCE-DPKHZRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963591
Record name 3-Hydroxyurs-12-ene-27,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-74-7
Record name Quinovic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinovic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyurs-12-ene-27,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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